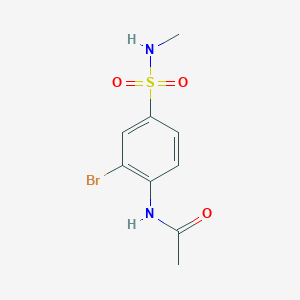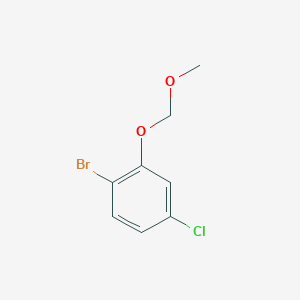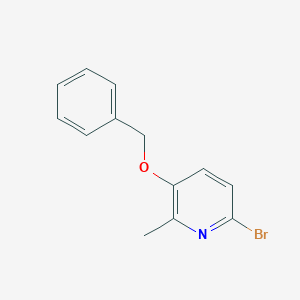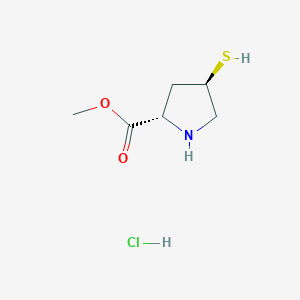
Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate (MTHMC) is an organic compound with the chemical formula C6H10O4. It belongs to the class of cyclic compounds known as cyclobutanes and is a monocarboxylic acid ester. MTHMC has a variety of uses in the fields of scientific research, including as a reagent in organic synthesis and as an intermediate in the synthesis of pharmaceuticals. In addition, MTHMC has been studied for its potential biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids and cholesterol. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate has been studied for its potential biochemical and physiological effects. Studies have shown that Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate can reduce levels of cholesterol, triglycerides, and low-density lipoprotein in the blood. It has also been shown to reduce levels of inflammatory markers such as C-reactive protein in the blood. In addition, Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate has been shown to increase levels of high-density lipoprotein, which is thought to be protective against cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate in laboratory experiments include its low cost, ease of synthesis, and relatively low toxicity. The main limitation of using Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate in laboratory experiments is its short half-life, which limits its use in long-term studies.
Orientations Futures
For research into Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate include further study of its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further study is needed to better understand the mechanism of action of Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate and to develop more efficient synthesis methods. Other potential future directions include the development of Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate-based drugs and the investigation of its potential uses in industrial processes.
Méthodes De Synthèse
Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate can be synthesized from the reaction of methyl trans-3-hydroxy-1-methoxycyclobut-2-ene-1-carboxylate and methanol in the presence of an acid catalyst. This reaction is known as a Claisen esterification reaction, which is a type of condensation reaction in which two molecules are joined together, with the release of a small molecule such as water. The reaction is typically carried out at temperatures ranging from 0-50°C and pressures ranging from 1-10 bar. The reaction is typically complete in 1-2 hours.
Applications De Recherche Scientifique
Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate has a variety of uses in scientific research. It has been used as a reagent in organic synthesis and as an intermediate in the synthesis of pharmaceuticals. In addition, Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate has been studied for its potential biochemical and physiological effects.
Propriétés
IUPAC Name |
methyl 3-hydroxy-1-methoxycyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-6(9)7(11-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVXCKZDBNGPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl trans-3-hydroxy-1-methoxycyclobutane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B6299398.png)
![(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6299399.png)







